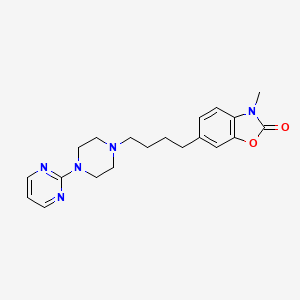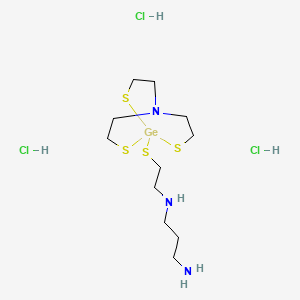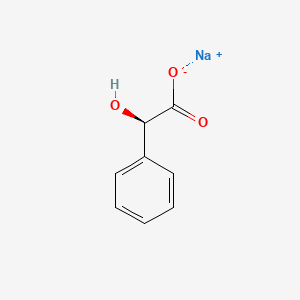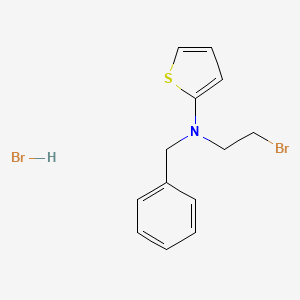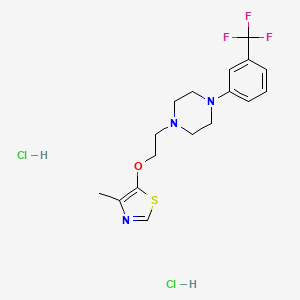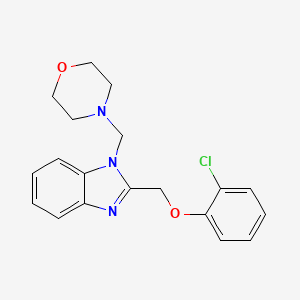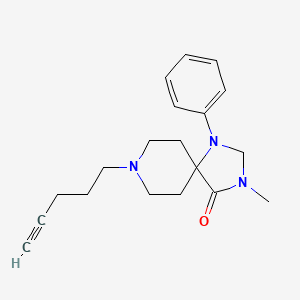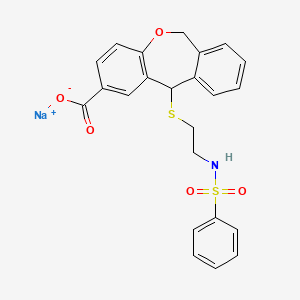
Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O: is a complex organic compound with a molecular formula of C23H20NNaO5S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O involves multiple steps. The primary synthetic route includes the reaction of dibenz[b,e]oxepin-2-carboxylic acid with 2-(phenylsulfonyl)aminoethylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of allergic reactions and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of histamine receptors, thereby reducing allergic reactions .
Comparison with Similar Compounds
Similar Compounds
- Sodium 11-[2-(benzenesulfonamido)ethylsulfanyl]-6,11-dihydrobenzo cbenzoxepine-2-carboxylate : Another related compound with similar core structure but different functional groups .
Sodium 11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo(b,e)oxepin-2-yl (hydroxy)acetate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
The uniqueness of Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
123226-87-9 |
|---|---|
Molecular Formula |
C23H20NNaO5S2 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
sodium;11-[2-(benzenesulfonamido)ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate |
InChI |
InChI=1S/C23H21NO5S2.Na/c25-23(26)16-10-11-21-20(14-16)22(19-9-5-4-6-17(19)15-29-21)30-13-12-24-31(27,28)18-7-2-1-3-8-18;/h1-11,14,22,24H,12-13,15H2,(H,25,26);/q;+1/p-1 |
InChI Key |
DAFIQPUPSXIZJB-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)[O-])SCCNS(=O)(=O)C4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





